molecular formula C11H12F2O3S B12600412 Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- CAS No. 648956-98-3

Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy-

Cat. No.: B12600412
CAS No.: 648956-98-3
M. Wt: 262.27 g/mol
InChI Key: QFYGPAAEPVKRMI-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- is a chemical compound with the molecular formula C11H12F2O3S. This compound is characterized by the presence of a benzaldehyde core substituted with a 2,2-difluoroethylthio group and two methoxy groups at the 2 and 5 positions. The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of compounds .

Properties

CAS No.

648956-98-3

Molecular Formula

C11H12F2O3S

Molecular Weight

262.27 g/mol

IUPAC Name

4-(2,2-difluoroethylsulfanyl)-2,5-dimethoxybenzaldehyde

InChI

InChI=1S/C11H12F2O3S/c1-15-8-4-10(17-6-11(12)13)9(16-2)3-7(8)5-14/h3-5,11H,6H2,1-2H3

InChI Key

QFYGPAAEPVKRMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)SCC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- can be achieved through a multi-step process. One common method involves the electrophilic 2,2-difluoroethylation of thiol nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . This reaction typically proceeds under mild conditions and allows for the selective introduction of the 2,2-difluoroethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of less toxic reagents and solvents, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the 2,2-difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its binding affinity and specificity for target proteins. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2-methoxy-
  • Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-3,5-dimethoxy-
  • Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,6-dimethoxy-

Uniqueness

Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- is unique due to the specific positioning of the methoxy groups at the 2 and 5 positions, which can influence its chemical reactivity and biological activity. The presence of the 2,2-difluoroethylthio group further distinguishes it from other benzaldehyde derivatives, potentially enhancing its lipophilicity and metabolic stability .

Biological Activity

Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- (CAS Number: 648956-98-3) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- has the molecular formula C11H12F2O3SC_{11}H_{12}F_{2}O_{3}S. Its structure features a benzaldehyde moiety substituted with a difluoroethyl thio group and two methoxy groups. The following table summarizes its key properties:

PropertyValue
Molecular Formula C11H12F2O3S
Molecular Weight 266.27 g/mol
CAS Number 648956-98-3
IUPAC Name Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy-

Anticancer Potential

Studies on related benzaldehyde derivatives have shown promising anticancer activities. For instance, benzaldehyde derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The presence of the difluoroethyl thio group may enhance interactions with biological targets involved in cancer progression.

The proposed mechanisms of action for benzaldehyde derivatives include:

  • Enzyme Inhibition : Benzaldehyde compounds may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.
  • Modulation of Signaling Pathways : Benzaldehyde derivatives may affect signaling pathways such as MAPK and PI3K/Akt, which are vital in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various benzaldehyde derivatives against Escherichia coli and Staphylococcus aureus, it was found that certain substitutions significantly enhanced antibacterial activity. While direct data on Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- is lacking, it is hypothesized that its unique substituents could confer similar or enhanced properties.

Study 2: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of methoxy-substituted benzaldehydes. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines. The study suggested that further exploration into the structure-activity relationship could yield potent anticancer agents.

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